
2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide, also known as PF-06747775, is a small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy.
作用機序
2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of a specific enzyme called Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the pathogenesis of various autoimmune disorders and B-cell malignancies. By inhibiting BTK, 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide can block the activation and proliferation of B cells, leading to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
In preclinical studies, 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has been shown to effectively reduce the levels of inflammatory cytokines and chemokines in animal models of rheumatoid arthritis and systemic lupus erythematosus. This compound has also demonstrated potent antitumor activity in various cancer cell lines and animal models of lymphoma and leukemia.
実験室実験の利点と制限
One of the main advantages of 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, the limitations of this compound include its low solubility and bioavailability, which may affect its pharmacokinetic properties and limit its clinical efficacy.
将来の方向性
Several future directions for the development and application of 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide have been proposed. These include the optimization of its pharmacokinetic properties, the evaluation of its efficacy in clinical trials, and the exploration of its potential use in combination with other therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide and to identify potential biomarkers for patient selection and monitoring.
合成法
The synthesis of 2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide involves several steps, including the condensation of 2-amino-6-methylpyridine with 2,4,5-trichloropyrimidine, followed by the introduction of a trifluoromethyl group and a carboxamide moiety. The final product is obtained through purification and isolation processes.
科学的研究の応用
2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has been studied extensively in preclinical models for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against several key enzymes and signaling pathways involved in these diseases.
特性
IUPAC Name |
2-methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O/c1-7-4-3-5-11(17-7)20-12(21)9-6-10(13(14,15)16)19-8(2)18-9/h3-6H,1-2H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEMWHTXZSMJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC(=N2)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(6-methylpyridin-2-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-bromophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2829741.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2829745.png)
![Tert-butyl (3aR,6aS)-2-[(6-chloropyridazin-3-yl)methyl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2829749.png)
![1-(2-Ethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2829750.png)
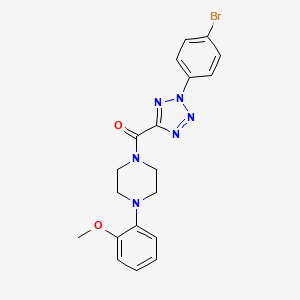
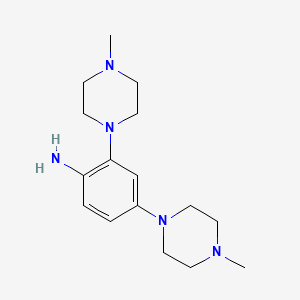
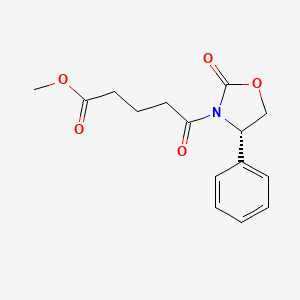
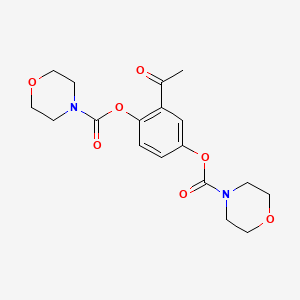

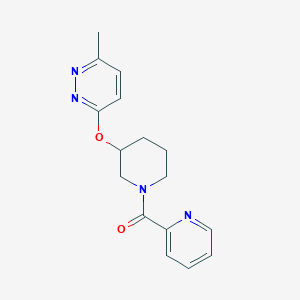
![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide](/img/structure/B2829760.png)

![5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2829764.png)